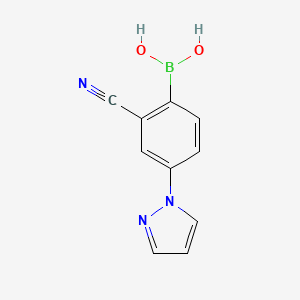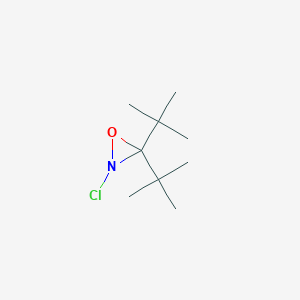
3,3-Di-tert-butyl-2-chlorooxaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxaziridine, 2-chloro-3,3-bis(1,1-dimethylethyl)- is a specialized organic compound featuring a three-membered heterocyclic ring containing oxygen, nitrogen, and carbon atoms. This compound is known for its high reactivity due to the strained ring structure and the relatively weak nitrogen-oxygen bond. It has garnered significant attention in the field of organic chemistry for its utility as an oxygen- and nitrogen-transfer reagent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxaziridine, 2-chloro-3,3-bis(1,1-dimethylethyl)- typically involves the oxidation of imines with peracids or the amination of carbonyl compounds. One common method is the reaction of an imine with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to yield the desired oxaziridine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions using peracids or other oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Oxaziridine, 2-chloro-3,3-bis(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent, transferring oxygen atoms to substrates such as alkenes, sulfides, and amines.
Amination: It can transfer nitrogen atoms to nucleophiles, including carbon and sulfur nucleophiles.
Cycloaddition: It participates in cycloaddition reactions to form larger heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
m-Chloroperbenzoic acid (m-CPBA): For oxidation reactions.
Transition metal catalysts: For facilitating cycloaddition and other complex transformations.
Major Products Formed
The major products formed from reactions involving oxaziridine, 2-chloro-3,3-bis(1,1-dimethylethyl)- include epoxides, amines, and various heterocyclic compounds, depending on the specific reaction conditions and substrates used .
Applications De Recherche Scientifique
Oxaziridine, 2-chloro-3,3-bis(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for oxidation and amination reactions, facilitating the synthesis of complex organic molecules.
Biology: It is employed in the modification of biomolecules and the study of enzyme mechanisms.
Industry: It is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of oxaziridine, 2-chloro-3,3-bis(1,1-dimethylethyl)- involves the transfer of oxygen or nitrogen atoms to substrates. The strained three-membered ring and weak nitrogen-oxygen bond facilitate these transfer reactions. The compound acts as an electrophilic reagent, with nucleophiles attacking the nitrogen or oxygen atom depending on the steric and electronic properties of the substituents .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Sulfonyl oxaziridines:
N-Alkyl oxaziridines: These compounds have smaller substituents on the nitrogen atom and are used for similar applications but with different reactivity profiles.
Uniqueness
Oxaziridine, 2-chloro-3,3-bis(1,1-dimethylethyl)- is unique due to its specific substituents, which confer distinct reactivity and selectivity in chemical reactions. The bulky tert-butyl groups influence the steric and electronic properties, making it a valuable reagent for selective transformations .
Propriétés
Numéro CAS |
101515-65-5 |
|---|---|
Formule moléculaire |
C9H18ClNO |
Poids moléculaire |
191.70 g/mol |
Nom IUPAC |
3,3-ditert-butyl-2-chlorooxaziridine |
InChI |
InChI=1S/C9H18ClNO/c1-7(2,3)9(8(4,5)6)11(10)12-9/h1-6H3 |
Clé InChI |
CZKMOVWVFHPGJN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1(N(O1)Cl)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


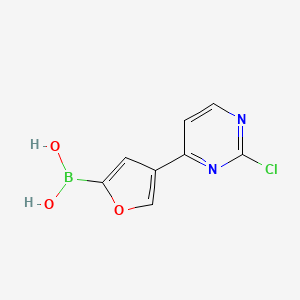
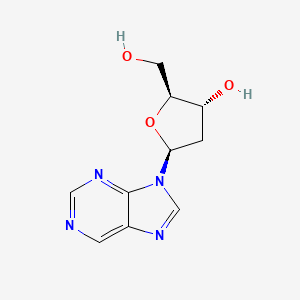

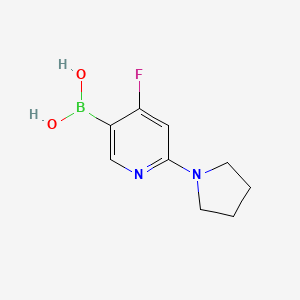
![2-diphenylphosphanyl-N-[(1S,2R)-2-[(R)-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide](/img/structure/B14082387.png)



![2-Methylpropyl 4-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B14082415.png)
![8-(3-Chlorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14082425.png)
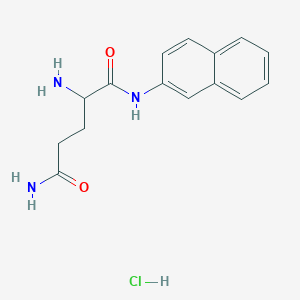
![1-(2-Methoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082434.png)
![6-[Ethyl-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B14082441.png)
